High-Yield Multi-Step Synthesis of (−)-Tatarinoid A and C: Validated Route Efficiency
In the total synthesis of (−)-Tatarinoid A and (−)-Tatarinoid C, 1-bromo-2,4,5-trimethoxybenzene was employed as the starting material. Both target molecules were constructed in three steps with overall yields of 63% and 74%, respectively, and with enantiomeric excess greater than 99% [1]. This yield profile provides a validated benchmark for multi-step efficiency that cannot be assumed for other bromotrimethoxybenzene isomers or halogen analogs. The high stereochemical fidelity (>99% ee) further demonstrates that the bromine atom at the 1-position does not interfere with the stereochemical integrity of subsequent transformations.
| Evidence Dimension | Multi-step synthetic yield from starting material to natural product |
|---|---|
| Target Compound Data | 63% (3 steps, (−)-Tatarinoid A); 74% (3 steps, (−)-Tatarinoid C); >99% ee |
| Comparator Or Baseline | No direct comparator data available for the same target from alternative starting materials; however, the yields represent a baseline for performance assessment when evaluating alternative synthetic routes |
| Quantified Difference | 63% and 74% overall yields over three linear steps |
| Conditions | Three-step synthesis from 1-bromo-2,4,5-trimethoxybenzene; enantiomeric excess determined by chiral HPLC |
Why This Matters
For procurement planning in natural product synthesis programs, these yields establish a reproducible performance expectation that can be used to benchmark alternative starting material selections and estimate total material requirements.
- [1] Inozemtseva, O.; Lucero, C. G. Total Synthesis of (−)-Tatarinoid B. Current Organic Synthesis, 2017, 14(2), 279–282. DOI: 10.2174/1570179413666160624105036. View Source
